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Compound of Interest

Compound Name: Tanuxiciclib trihydrochloride

Cat. No.: B15140729 Get Quote

For research, scientific, and drug development professionals, this in-depth guide consolidates

the current technical knowledge on Tanuxiciclib trihydrochloride, a cyclin-dependent kinase

(CDK) inhibitor. This document outlines its chemical structure, physicochemical properties,

mechanism of action, and relevant experimental methodologies.

Chemical Structure and Properties
Tanuxiciclib is a small molecule inhibitor of cyclin-dependent kinases. The trihydrochloride salt

is the form commonly used in research settings.

Chemical Identifiers:

Identifier Value

IUPAC Name

4-(6-amino-2-(5-amino-3-fluoropyridin-2-yl)-5-

methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-

8-yl)butanoic acid

CAS Number
1983983-64-7 (Tanuxiciclib); 1983984-11-7

(Tanuxiciclib trihydrochloride)[1]

Molecular Formula
C₁₅H₁₃FN₆O (Tanuxiciclib); C₁₅H₁₆Cl₃FN₆O

(Tanuxiciclib trihydrochloride)[1]

SMILES
FC1=C(C2=CC=C(O)C(C3=CC(C)=NC(N)=N3)

=N2)C=CN=C1N
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Physicochemical Properties:

A comprehensive table of experimentally determined physicochemical properties for

Tanuxiciclib trihydrochloride is not readily available in the public domain. However,

computational predictions based on its chemical structure provide valuable insights.

Property Predicted Value

Molecular Weight 421.68 g/mol (trihydrochloride salt)

Solubility Soluble in DMSO[1]

pKa Data not available

LogP Data not available

Melting Point Data not available

Boiling Point Data not available

Mechanism of Action and Signaling Pathway
Tanuxiciclib is classified as a cyclin-dependent kinase (CDK) inhibitor[1]. CDKs are a family of

serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and

other fundamental cellular processes. In cancer, the CDK signaling pathway is often

dysregulated, leading to uncontrolled cell proliferation.

The primary mechanism of action of many CDK inhibitors involves the inhibition of the Cyclin D-

CDK4/6-Rb pathway. This pathway is a key regulator of the G1-S phase transition in the cell

cycle. By inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the

retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription

factor, thereby preventing the transcription of genes required for DNA replication and cell cycle

progression, ultimately leading to G1 cell cycle arrest. While the specific CDK selectivity profile

of Tanuxiciclib is not yet publicly detailed, its classification as a CDK inhibitor strongly suggests

its involvement in this critical cell cycle checkpoint.
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Figure 1: Simplified CDK/Rb signaling pathway and the inhibitory action of Tanuxiciclib.

Experimental Protocols
Detailed, publicly available experimental protocols specifically for Tanuxiciclib are limited.

However, standard methodologies for characterizing CDK inhibitors are applicable.

Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method to determine the in vitro potency of a CDK inhibitor.
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Figure 2: General workflow for an in vitro kinase inhibition assay.

Methodology:

Preparation of Reagents:

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM

DTT, 0.01% Tween-20).
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Serially dilute Tanuxiciclib trihydrochloride in DMSO and then in kinase buffer.

Prepare a solution of the recombinant CDK/cyclin complex and a suitable substrate (e.g.,

a peptide derived from the Rb protein).

Kinase Reaction:

In a microplate, combine the kinase, substrate, and varying concentrations of Tanuxiciclib.

Initiate the reaction by adding a solution of ATP.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Detection:

Stop the reaction by adding a solution containing EDTA.

Quantify the amount of phosphorylated substrate using a suitable detection method, such

as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.

Data Analysis:

Plot the kinase activity against the logarithm of the inhibitor concentration.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (General Protocol)
This protocol describes a general method to assess the anti-proliferative effects of Tanuxiciclib

on cancer cell lines.

Methodology:

Cell Culture:

Culture a relevant cancer cell line (e.g., a breast cancer cell line with an intact Rb

pathway) in appropriate media.

Compound Treatment:
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Seed the cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with a serial dilution of Tanuxiciclib trihydrochloride. Include a vehicle

control (DMSO).

Incubation:

Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 72 hours).

Viability Assessment:

Measure cell viability using a suitable assay, such as a resazurin-based assay (e.g.,

CellTiter-Blue®) or a luminescent cell viability assay (e.g., CellTiter-Glo®).

Data Analysis:

Normalize the viability data to the vehicle control.

Plot the percentage of viable cells against the logarithm of the inhibitor concentration.

Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Clinical Development
As of the latest available information, there are no publicly disclosed clinical trials specifically

investigating Tanuxiciclib. The development status of this compound remains in the preclinical

phase.

Conclusion
Tanuxiciclib trihydrochloride is a promising CDK inhibitor with a chemical structure

amenable to further investigation. While detailed experimental and clinical data are not yet

widely available, the established methodologies for characterizing CDK inhibitors provide a

clear path for its continued development. Future research should focus on determining its

specific CDK selectivity profile, elucidating its precise mechanism of action in various cancer

models, and evaluating its pharmacokinetic and pharmacodynamic properties to assess its

potential as a therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Tanuxiciclib Trihydrochloride: A Technical Overview for
Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15140729#tanuxiciclib-trihydrochloride-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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